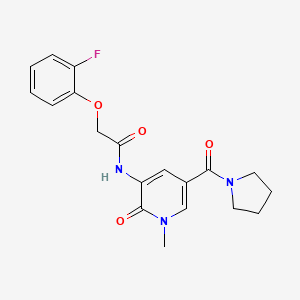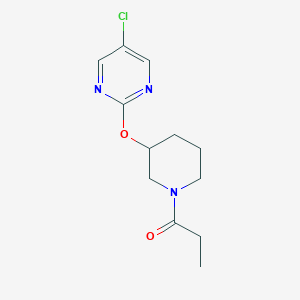
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one” is a chemical compound that has been studied for its potential antidiabetic properties . It is a G-protein-coupled receptor 119 (GPR119) agonist . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It is known to act as a GPR119 agonist, which means it binds to the GPR119 receptor and produces a biological response .Wissenschaftliche Forschungsanwendungen
GPR119 Agonists for Diabetes Management
A novel series of GPR119 agonists designed for enhancing insulin secretion and managing plasma glucose levels was developed. This research focused on optimizing a previously discovered GPR119 agonist, leading to the identification of compounds that showed improved activity and metabolic stability. These compounds demonstrated effectiveness in lowering plasma glucose excursion in diabetic animal models after oral administration, highlighting their potential for treating diabetes mellitus (Kubo et al., 2021).
Antitumor Activity
Microwave-assisted synthesis techniques were employed to create pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, demonstrating significant antitumor activity across various cancer cell lines. This research emphasizes the potential of these compounds in developing new cancer therapies, showcasing their efficacy in vitro against a broad spectrum of cancer types (Insuasty et al., 2013).
Synthesis and Self-Assembly of 2-Aminopyrimidinones
The synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles and their ability to self-assemble was explored. This research contributes to the understanding of the structural and functional properties of pyrimidinones, which are crucial for developing new materials and pharmaceutical compounds (Bararjanian et al., 2010).
Antimicrobial Properties
The development and antibacterial evaluation of compounds containing piperidine and pyrimidine structures were investigated. This includes microwave-assisted synthesis methods leading to compounds with potent antibacterial activities. Such studies highlight the importance of structural modification in discovering new antimicrobial agents (Merugu et al., 2010).
Sigma-1 Receptor Antagonists for Neuropathic Pain
A new series of pyrimidines acting as sigma-1 receptor antagonists were synthesized and evaluated for their antineuropathic pain activities. One of the compounds exhibited high binding affinity and selectivity for the sigma-1 receptor, showing significant antinociceptive effects in animal models of neuropathic pain without causing motor impairments, suggesting potential for neuropathic pain treatment (Lan et al., 2014).
Wirkmechanismus
Target of Action
The primary target of the compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound’s action on GPR119 affects two key biochemical pathways:
- Insulin Secretion : By acting on pancreatic β-cells, the compound stimulates the release of insulin, a hormone that regulates blood glucose levels .
- Incretin Secretion : The compound promotes the secretion of GLP-1 in the gastrointestinal tract. GLP-1 is an incretin hormone that enhances the secretion of insulin .
Pharmacokinetics
The compound BMS-903452, which contains the this compound moiety, has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Result of Action
The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to better regulation of blood glucose levels, making it a potential treatment for type 2 diabetes .
Eigenschaften
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-11(17)16-5-3-4-10(8-16)18-12-14-6-9(13)7-15-12/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAJVZHHCQVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)
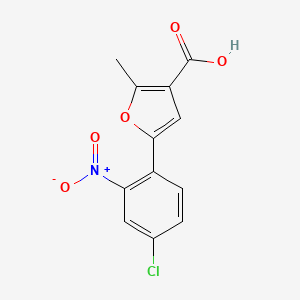
![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)
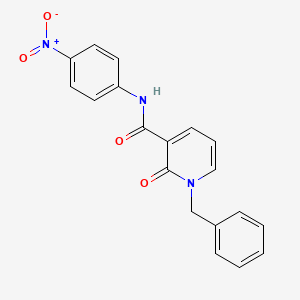
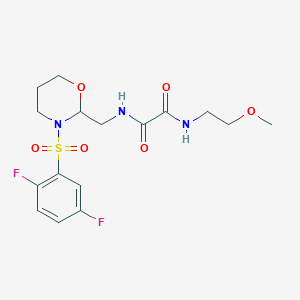

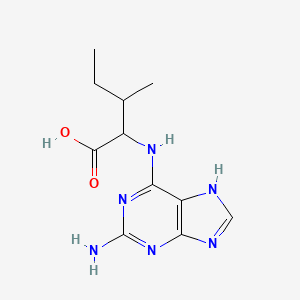
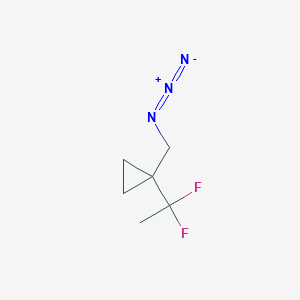
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)
